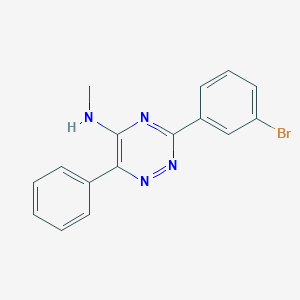![molecular formula C16H21NO B259101 N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)
N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide, commonly known as PHC or PHC-7, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PHC-7 belongs to the class of bicyclic compounds and has a unique structure that gives it distinct properties.
作用機序
The mechanism of action of PHC-7 involves its interaction with various molecular targets in the body, including receptors, enzymes, and ion channels. PHC-7 has been shown to bind to the NMDA receptor and modulate its activity, leading to enhanced synaptic plasticity and memory formation. PHC-7 also inhibits the activity of certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
PHC-7 has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that PHC-7 can enhance synaptic plasticity and memory formation by modulating the activity of the NMDA receptor. In vivo studies have shown that PHC-7 can inhibit the growth of cancer cells and induce apoptosis by inhibiting the activity of CDKs. PHC-7 has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
PHC-7 has several advantages for lab experiments, including its unique structure, which gives it distinct properties, and its potential therapeutic applications in various fields. However, there are also limitations to using PHC-7 in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on PHC-7, including:
1. Investigating the potential therapeutic applications of PHC-7 in other fields, such as cardiovascular disease and metabolic disorders.
2. Developing more efficient synthesis methods for PHC-7 to improve its yield and purity.
3. Investigating the pharmacokinetics and pharmacodynamics of PHC-7 in vivo to determine its optimal dosing and administration.
4. Identifying the molecular targets of PHC-7 and elucidating its mechanism of action in more detail.
5. Developing analogs of PHC-7 with improved properties, such as higher solubility and lower toxicity.
Conclusion:
In conclusion, PHC-7 is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PHC-7 has a unique structure that gives it distinct properties, and it has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Further research is needed to fully elucidate the mechanism of action of PHC-7 and to identify its potential therapeutic applications in other fields.
合成法
The synthesis of PHC-7 involves the reaction of 1-phenylethylamine with bicyclo[4.1.0]heptan-7-one in the presence of a reducing agent. The reaction proceeds through a series of steps that involve the formation of an imine intermediate, which is then reduced to form PHC-7. The yield of PHC-7 can be improved by optimizing the reaction conditions, such as the choice of reducing agent and reaction temperature.
科学的研究の応用
PHC-7 has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, PHC-7 has been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in learning and memory. PHC-7 has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
特性
製品名 |
N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide |
|---|---|
分子式 |
C16H21NO |
分子量 |
243.34 g/mol |
IUPAC名 |
N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C16H21NO/c1-11(12-7-3-2-4-8-12)17-16(18)15-13-9-5-6-10-14(13)15/h2-4,7-8,11,13-15H,5-6,9-10H2,1H3,(H,17,18) |
InChIキー |
BWSJVURPHFFHSN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2C3C2CCCC3 |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C2C3C2CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)

![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)

![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)